
Cyanine3.5 azide (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine3.5 azide (chloride) is a potent green fluorescent dye that is widely used in scientific research. This compound is an analog of Cyanine3.5 azide and is known for its high efficiency in click chemistry applications. It has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . The compound is particularly useful in labeling biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Preparation Methods
The synthesis of Cyanine3.5 azide (chloride) involves the use of click chemistry, a method that allows for the efficient and selective tagging of molecules. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . The reaction conditions typically involve the use of copper catalysts and can be performed in both aqueous and organic solvents. Industrial production methods for Cyanine3.5 azide (chloride) are similar to those used in laboratory settings, with the added emphasis on scalability and purity .
Chemical Reactions Analysis
Cyanine3.5 azide (chloride) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and can be performed under mild conditions. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are stable bioconjugates, which are useful in various biological and chemical applications .
Scientific Research Applications
Cyanine3.5 azide (chloride) has a wide range of applications in scientific research. In chemistry, it is used for the labeling of peptides, proteins, and oligonucleotides for fluorescence imaging . In biology, it is employed in the study of cellular processes and the detection of biomolecules. In medicine, Cyanine3.5 azide (chloride) is used in diagnostic assays and imaging techniques to detect diseases such as cancer . Additionally, the compound is used in the industry for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of Cyanine3.5 azide (chloride) involves its ability to selectively react with alkyne groups through click chemistry. The azide group in the compound undergoes a cycloaddition reaction with the alkyne group, forming a stable triazole linkage . This reaction is highly specific and efficient, making Cyanine3.5 azide (chloride) an ideal reagent for bioconjugation and labeling applications. The molecular targets and pathways involved in this process are primarily related to the functional groups present in the molecules being labeled .
Comparison with Similar Compounds
Cyanine3.5 azide (chloride) is unique in its high efficiency and specificity in click chemistry reactions. Similar compounds include Texas Red®, Alexa Fluor 594, BODIPY® TR, and DyLight 594, all of which have similar fluorescence properties . Cyanine3.5 azide (chloride) stands out due to its superior photostability and quantum yield, making it a preferred choice for long-term imaging and labeling applications .
Properties
Molecular Formula |
C41H47ClN6O |
|---|---|
Molecular Weight |
675.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
InChI Key |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


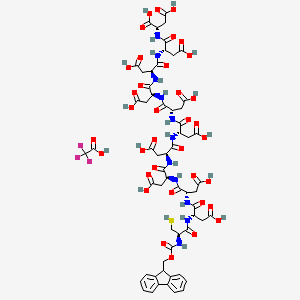

![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)


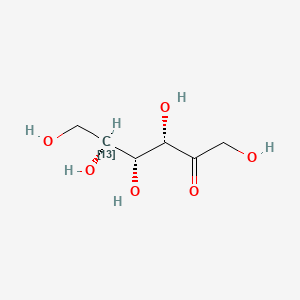
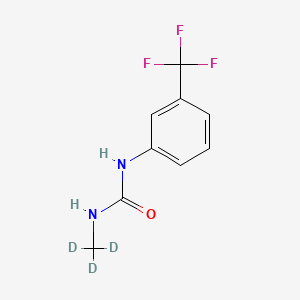


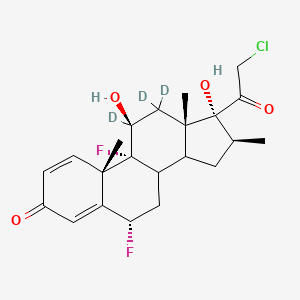
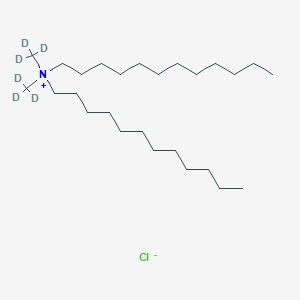


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
